molecular formula C8H12F6N2O4S2 B040425 (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide) CAS No. 122833-60-7

(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)

Cat. No.: B040425
CAS No.: 122833-60-7
M. Wt: 378.3 g/mol
InChI Key: GKSGSDYYIYURPD-PHDIDXHHSA-N
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Description

“(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” is a chemical compound. It is used as an intermediate in synthetic chemistry. It is used in the preparation of specific inhibitors of mammalian secreted phospholipases A2. It is also involved in the synthesis of ecicosanoids .


Molecular Structure Analysis

The molecular structure analysis of “(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

Trifluoromethanesulfonamide, a related compound, can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .


Physical and Chemical Properties Analysis

“(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” has a density of 1.6±0.1 g/cm3, a boiling point of 345.8±52.0 °C at 760 mmHg, and a flash point of 163.0±30.7 °C. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .

Mechanism of Action

The mechanism of action for “(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” are not explicitly mentioned in the search results .

Future Directions

The future directions for “(1R)-trans-N,N’-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)” are not explicitly mentioned in the search results .

Properties

IUPAC Name

1,1,1-trifluoro-N-[(1R,2R)-2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGSDYYIYURPD-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454846
Record name (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122833-60-7
Record name (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
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(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
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(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
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(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
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(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
Reactant of Route 6
(1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)

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